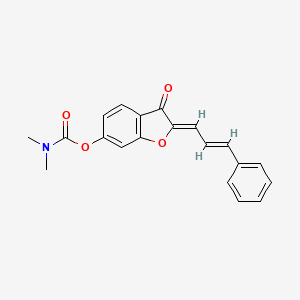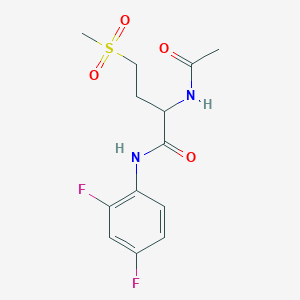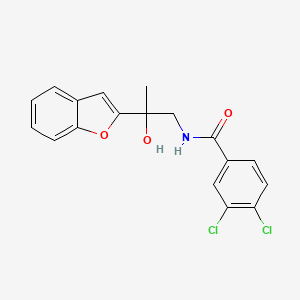
(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. It also contains a carbamate group (dimethylcarbamate), which is derived from carbamic acid and consists of a carbonyl group (C=O) attached to an alkyl group and an amino group . The presence of the carbamate group suggests that this compound might have applications in organic synthesis or possibly in medicinal chemistry, as carbamates are found in a variety of pharmaceuticals .
Molecular Structure Analysis
The E-Z notation in the name of the compound refers to the configuration of the double bond. The E-Z system is used to name geometric isomers and is based on the Cahn-Ingold-Prelog (CIP) priority rules . In this system, the groups attached to each carbon of the double bond are ranked based on atomic number, and the configuration is determined based on the positions of the groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group and the benzofuran moiety. Carbamates can participate in a variety of reactions, including hydrolysis and reactions with amines . Benzofurans can undergo electrophilic substitution reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Photochemical Molecular Switches
Molecular switches based on E/Z photoisomerization are used to control various processes across different systems. These switches can be applied in peptide conformation control, molecular data storage devices, catalysis, and the development of smart materials . The compound’s ability to undergo E/Z isomerization makes it a candidate for creating such molecular switches.
Enzyme Immobilization
Ordered mesoporous materials, known for their high surface area and uniform pore distribution, are used as carriers for enzyme immobilization. The compound could potentially be functionalized onto these materials to enhance biocatalysis applications . This could lead to advancements in enzyme technology and expanded functions in various biochemical processes.
Gold Nanozymes
Gold nanozymes have diverse applications, including biosensors for biomedical, environmental, or food applications, cancer treatment, and catalysis of reactions used in the chemical industry . The compound could be explored for its potential as a gold nanozyme or as a stabilizing agent for gold nanoparticles, contributing to these applications.
Anticancer Therapy
DNAzyme-based gene therapy is an emerging field that faces challenges like cell penetration and activity limitation. The compound could be investigated for its role in enhancing the delivery and activity of DNAzymes for anticancer therapy . This could involve the development of self-catabolic DNAzyme nanospheres for synergistic treatment approaches.
Molecular Elimination Studies
Ab initio and DFT studies on the elimination kinetics of substituted ethyl N,N-dimethylcarbamates provide insights into the gas-phase reactions of these compounds . The compound could be used in theoretical studies to understand its reactivity and elimination kinetics, which is valuable for designing compounds with desired properties.
Reactivity Correlation Research
The compound’s structure and reactivity can be correlated to understand its behavior in various chemical environments. This is crucial for predicting its reactivity and stability, which is essential for applications in synthetic chemistry and materials science .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its applications. For example, if it has medicinal properties, future research could focus on improving its efficacy or reducing side effects. If it’s used in synthesis, research could focus on improving the reaction conditions or finding new reactions that it can participate in .
Propiedades
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-21(2)20(23)24-15-11-12-16-18(13-15)25-17(19(16)22)10-6-9-14-7-4-3-5-8-14/h3-13H,1-2H3/b9-6+,17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHGJDLDFERRT-XEWCJNAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2596307.png)
![3-(4-Fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene](/img/structure/B2596309.png)
![1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2596312.png)


![2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2596317.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2596321.png)
![(E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2596322.png)

![5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2596324.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2596325.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2596326.png)